molecular formula C14H17ClN2O4 B1416130 5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid CAS No. 931395-73-2

5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid

Cat. No.: B1416130
CAS No.: 931395-73-2
M. Wt: 312.75 g/mol
InChI Key: JEMRGZNDPCCZNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound represents a structurally complex heterocyclic compound with the molecular formula C14H17ClN2O4 and a molecular weight of 312.75 grams per mole. The compound is catalogued under the Chemical Abstracts Service registration number 931395-73-2, providing a unique identifier within the global chemical database system. This molecular entity demonstrates the intricate naming conventions required for complex heterocyclic structures, where multiple functional groups and substitution patterns necessitate systematic nomenclature approaches.

The International Union of Pure and Applied Chemistry name for this compound is 5-chloro-6-(4-ethoxycarbonylpiperidin-1-yl)pyridine-3-carboxylic acid, which systematically describes each structural component and its positional relationship within the molecular framework. Alternative nomenclature variations include 5-chloro-6-[4-(ethoxycarbonyl)piperidin-1-yl]pyridine-3-carboxylic acid and 5-Chloro-6-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinic acid, reflecting different approaches to describing the same molecular structure. The compound's Simplified Molecular Input Line Entry System representation is CCOC(=O)C1CCN(CC1)C2=C(C=C(C=N2)C(=O)O)Cl, providing a linear notation that captures the complete molecular connectivity.

The International Chemical Identifier for this compound is InChI=1S/C14H17ClN2O4/c1-2-21-14(20)9-3-5-17(6-4-9)12-11(15)7-10(8-16-12)13(18)19/h7-9H,2-6H2,1H3,(H,18,19), with the corresponding International Chemical Identifier Key being JEMRGZNDPCCZNF-UHFFFAOYSA-N. These standardized identifiers facilitate precise chemical communication and database searches across multiple platforms and institutions. The compound's structural complexity necessitates multiple synonymous names, including various depositor-supplied designations that reflect different naming conventions and institutional preferences.

Property Value
Molecular Formula C14H17ClN2O4
Molecular Weight 312.75 g/mol
Chemical Abstracts Service Number 931395-73-2
International Union of Pure and Applied Chemistry Name 5-chloro-6-(4-ethoxycarbonylpiperidin-1-yl)pyridine-3-carboxylic acid
International Chemical Identifier Key JEMRGZNDPCCZNF-UHFFFAOYSA-N
Purity (Commercial) >95%

Historical Context in Heterocyclic Chemistry

The development of this compound must be understood within the broader historical context of heterocyclic chemistry, which has its origins in the early nineteenth century. The foundation of heterocyclic chemistry was established in 1818 when Brugnatelli successfully separated alloxan from uric acid, marking the first systematic investigation of nitrogen-containing cyclic compounds. This pioneering work was followed by Dobereiner's production of furan compounds using sulfuric acid with starch in 1832, and Runge's collection of pyrrole through dry distillation in 1834, establishing the fundamental methodologies for heterocyclic compound isolation and synthesis.

The specific development of pyridine chemistry, which forms the core structural framework of this compound, traces its origins to Thomas Anderson's work in 1849. Anderson examined the contents of oil obtained through high-temperature heating of animal bones and separated a colorless liquid with unpleasant odor, from which he isolated pure pyridine two years later. He described it as highly soluble in water, readily soluble in concentrated acids and salts upon heating, and only slightly soluble in oils, establishing the fundamental physical properties of the pyridine ring system. The determination of pyridine's chemical structure occurred decades later, with Wilhelm Körner and James Dewar suggesting in 1869 and 1871 respectively that pyridine's structure derives from benzene by substituting one carbon-hydrogen unit with a nitrogen atom.

The first major synthesis of pyridine derivatives was described in 1881 by Arthur Rudolf Hantzsch through the Hantzsch pyridine synthesis, which typically uses a 2:1:1 mixture of a β-keto acid, an aldehyde, and ammonia or its salt as the nitrogen donor. This methodology established the theoretical framework for creating substituted pyridine derivatives, providing the synthetic foundation that would later enable the development of complex compounds like this compound. The Chichibabin synthesis, invented in 1924 by Russian chemist Aleksei Chichibabin, further revolutionized pyridine production methods and is still used for industrial pyridine production today. These historical developments in synthetic methodology created the technical infrastructure necessary for synthesizing modern complex heterocyclic compounds.

The evolution of heterocyclic chemistry gained significant momentum in the twentieth century, particularly with the 1951 introduction of Chargaff's rule, which demonstrated the use of heterocyclic chemistry in genetic codes through purine and pyrimidine bases. This development highlighted the biological significance of heterocyclic compounds and stimulated research into medicinal applications of nitrogen-containing ring systems. The contemporary synthesis of nicotinic acid derivatives, including complex structures like this compound, represents the culmination of these historical synthetic developments.

Position Within Nicotinic Acid Derivative Classifications

This compound occupies a distinctive position within the broader classification system of nicotinic acid derivatives, which encompasses a diverse range of compounds with varying therapeutic applications and structural modifications. Nicotinic acid derivatives are classified within the Medical Subject Headings taxonomy as heterocyclic acids, specifically falling under the category of pyridinecarboxylic acids. These compounds are characterized by pyridine rings bearing carboxylic acid groups at the 2-, 3-, or 4-positions, with the 3-carboxy derivative being the active vitamin form known as niacin.

The compound belongs to the Chemical Entities of Biological Interest classification system as a pyridinecarboxylic acid, which represents compounds containing a pyridine ring bearing a carboxylic acid group. Within this classification framework, the compound is categorized under organic compounds, specifically organoheterocyclic compounds, and more precisely as pyridines and derivatives, with the direct parent classification being pyridinecarboxylic acids. This hierarchical classification system reflects the compound's structural relationship to simpler nicotinic acid derivatives while acknowledging its increased complexity through substitution patterns.

According to the Anatomical Therapeutic Chemical Classification System, nicotinic acid and its derivatives are classified under C10AD as lipid modifying agents. However, the specific compound this compound represents a more complex derivative that extends beyond traditional therapeutic applications. The compound's structural modifications, including the chloro substitution at position 5 and the ethoxycarbonyl piperidino group at position 6, distinguish it from simpler nicotinic acid derivatives typically used for cholesterol reduction.

Classification Level Category
Kingdom Organic compounds
Super Class Organoheterocyclic compounds
Class Pyridines and derivatives
Sub Class Pyridinecarboxylic acids and derivatives
Direct Parent Pyridinecarboxylic acids
Medical Subject Headings Heterocyclic Acids
Anatomical Therapeutic Chemical C10AD (Nicotinic acid and derivatives)

Recent research developments have positioned nicotinic acid derivatives as promising anticancer agents, with nitrogen-containing moieties like those found in this compound gaining immense importance in anticancer drug development. The compound's complex structure, incorporating both chloro substitution and piperidine ester functionality, represents an evolution in nicotinic acid derivative design that extends beyond traditional lipid-modifying applications. This structural sophistication reflects contemporary medicinal chemistry approaches that seek to optimize biological activity through strategic functional group modifications while maintaining the core nicotinic acid pharmacophore.

The compound's classification within comprehensive synthesis methodologies for functionalized bis-heterocyclic compounds demonstrates its relevance to modern synthetic organic chemistry. Research into novel derivatives of nicotinic acid has established these compounds as significant targets for pharmaceutical development, with the structural complexity of this compound exemplifying the advanced synthetic capabilities now available for creating sophisticated molecular architectures. The compound therefore represents both a continuation of historical nicotinic acid derivative development and a demonstration of contemporary synthetic chemistry's capacity for creating structurally complex pharmaceutical intermediates.

Properties

IUPAC Name

5-chloro-6-(4-ethoxycarbonylpiperidin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O4/c1-2-21-14(20)9-3-5-17(6-4-9)12-11(15)7-10(8-16-12)13(18)19/h7-9H,2-6H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMRGZNDPCCZNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=C(C=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Using Tetrahydrofuran (THF)

This method involves the reaction of 5,6-dichloronicotinic acid with ethyl 4-piperidinecarboxylate in tetrahydrofuran (THF).

Reaction Conditions:

Steps:

  • Dissolve 5,6-dichloronicotinic acid and ethyl 4-piperidinecarboxylate in THF.
  • Reflux the mixture for 3 hours.
  • Add sodium bicarbonate and stir at room temperature for 0.5 hours.
  • Adjust pH to 1 using maleic acid aqueous solution.
  • Extract with methylene chloride and wash with water.
  • Concentrate and precipitate with n-hexane.

Method Using Dimethyl Sulfoxide (DMSO)

This alternative method involves heating the reactants in dimethyl sulfoxide (DMSO) with triethylamine as a base.

Reaction Conditions:

Steps:

  • Mix 5,6-dichloronicotinic acid, ethyl 4-piperidinecarboxylate, and triethylamine in DMSO.
  • Heat the mixture to 150°C.
  • Crystallize and wash with water, hexane, and diethyl ether.

Analysis of Preparation Methods

Method Solvent Temperature Yield Purity
THF Method Tetrahydrofuran Reflux 88% 99.89%
DMSO Method Dimethyl Sulfoxide 150°C Not specified Not specified

Both methods are effective for synthesizing 5-chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid, but the THF method provides a higher yield and purity. The choice of method may depend on the availability of solvents and equipment.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid serves as a valuable building block for the synthesis of various pharmaceutical compounds. Its structural similarity to biologically active nicotinic acid derivatives allows it to be utilized in the development of drugs targeting nicotinic receptors, which play a vital role in neurotransmission and are implicated in several neurological disorders .

Anticancer Research

Recent studies have indicated that derivatives of nicotinic acid can exhibit anticancer properties. The compound's ability to interact with specific biological targets makes it a candidate for further investigation in cancer therapies. For instance, its derivatives have been shown to inhibit the growth of certain cancer cell lines, suggesting potential applications in oncology .

Neuropharmacology

Given its interaction with nicotinic receptors, this compound has potential applications in neuropharmacology. Research suggests that compounds similar to this compound may have effects on cognitive functions and could be explored for treating neurodegenerative diseases such as Alzheimer's .

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. The reactions can yield different derivatives that maintain biological activity, making it a versatile compound in synthetic chemistry .

Reaction Pathways

The compound can participate in several chemical reactions:

  • Esterification : To form esters that may enhance bioavailability.
  • Amidation : To create amides that could improve pharmacological properties.

These reactions facilitate the exploration of new derivatives with enhanced efficacy and reduced side effects.

Case Study 1: Anticancer Activity

A study focusing on the anticancer properties of nicotinic acid derivatives highlighted the efficacy of certain compounds in inhibiting tumor growth in vitro. The study demonstrated that these compounds could induce apoptosis in cancer cell lines, showcasing their potential as therapeutic agents .

Case Study 2: Neuroprotective Effects

Research evaluating the neuroprotective effects of nicotinic acid derivatives found that they could enhance synaptic plasticity and cognitive function in animal models. This suggests that compounds like this compound could be further explored for their therapeutic potential in treating cognitive impairments associated with aging and neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties:

  • GHS Classifications :
    • H302: Harmful if swallowed
    • H315: Causes skin irritation
    • H319: Causes serious eye irritation .
  • Purity : ≥95% (Certified Reference Material) .

Structural and Functional Comparison with Analogous Compounds

The compound’s unique substituents distinguish it from related nicotinic acid derivatives. Below is a comparative analysis of its structural analogs:

Table 1: Comparative Analysis of Key Nicotinic Acid Derivatives

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Functional Differences References
5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid (931395-73-2) C₁₄H₁₇ClN₂O₄ 312.75 5-Cl, 6-(4-ethoxycarbonyl piperidino) High steric bulk; esterified piperidine
5-(Piperidin-1-yl)nicotinic acid (878742-33-7) C₁₁H₁₄N₂O₂ 206.24 5-H, 6-piperidino Lacks chloro and ethoxycarbonyl groups
5-Chloro-6-methoxynicotinic acid (CID 16785377) C₇H₆ClNO₃ 187.58 5-Cl, 6-OCH₃ Methoxy group instead of piperidino
6-(3-tert-Butylphenoxy)-5-chloronicotinic acid (MFCD13248686) C₁₆H₁₅ClNO₃ 304.75 5-Cl, 6-(3-tert-butylphenoxy) Phenoxy substituent; higher lipophilicity
5-Chloro-6-(4-(4-chlorophenoxy)piperidino)-3-(dimethylsulfonamido)pyridine (Synthetic intermediate) C₁₈H₂₀Cl₂N₃O₃S 436.34 5-Cl, 6-piperidino with 4-Cl-phenoxy, 3-SO₂NMe₂ Dual functionality for receptor targeting

Key Structural and Functional Insights

Substituent Impact on Bioactivity: The ethoxycarbonyl-piperidino group in the target compound enhances solubility compared to non-esterified piperidine analogs (e.g., 5-(Piperidin-1-yl)nicotinic acid) .

Synthetic Utility :

  • The compound serves as a versatile intermediate. For example, its derivative in Avatrombopag Maleate synthesis leverages the ethoxycarbonyl group for further functionalization .
  • Analogs like 5-Chloro-6-methoxynicotinic acid (simpler structure) are used in smaller-molecule drug candidates but lack the piperidine moiety’s conformational flexibility .

Safety and Handling :

  • The target compound’s H302/H315/H319 warnings contrast with the less hazardous profile of 5-(Piperidin-1-yl)nicotinic acid, which lacks acute toxicity classifications .

Pharmaceutical Relevance

  • Avatrombopag Maleate Synthesis: The ethoxycarbonyl-piperidino group is critical for introducing hydrophilicity into the thrombopoietin receptor agonist’s structure, improving bioavailability .
  • IL-1β Inhibitors: Structural analogs (e.g., 5-Chloro-6-(4-(4-chlorophenoxy)piperidino)pyridine derivatives) demonstrate potent anti-inflammatory activity by modulating interleukin-1β pathways .

Comparative Pharmacokinetics

  • Metabolic Stability : The ethoxycarbonyl group in 931395-73-2 may undergo esterase-mediated hydrolysis, whereas methoxy or chloro substituents (e.g., CID 16785377) are metabolically more stable .

Biological Activity

5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid (CAS No. 931395-73-2) is a pyridine derivative that has garnered interest due to its potential biological activities, particularly in pharmacological contexts. This compound's structure includes a chloro substituent and a piperidine moiety, which are significant for its interaction with biological targets.

  • Molecular Formula : C14H17ClN2O4
  • Molecular Weight : 312.75 g/mol
  • Purity : Typically above 95% in research applications.
PropertyValue
CAS Number931395-73-2
Molecular Weight312.75 g/mol
Storage ConditionsSealed in dry, 2-8°C

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been shown to act as an antagonist at the P2Y12 receptor , which is involved in platelet aggregation and thrombus formation. This action suggests potential therapeutic applications in cardiovascular diseases, particularly regarding thrombotic disorders .

Key Mechanisms:

  • Receptor Interaction : The compound binds selectively to the P2Y12 receptor, inhibiting platelet activation and aggregation, which could reduce the risk of thrombotic events .
  • Metabolic Pathways : It undergoes extensive metabolism via cytochrome P450 enzymes, influencing its pharmacokinetics and efficacy .

Biological Activity and Effects

Research has demonstrated several biological effects associated with this compound:

  • Antithrombotic Activity : As a P2Y12 antagonist, it can inhibit platelet aggregation, thus potentially preventing thrombus formation.
  • Impact on Lipid Metabolism : Similar to nicotinic acid, it may influence lipid profiles by modulating hepatic synthesis of triglycerides (TGs) and very-low-density lipoproteins (VLDL) through direct effects on liver cells .
  • Cellular Effects : In vitro studies indicate that it can modulate cellular signaling pathways and gene expression related to oxidative stress and inflammation.

Study 1: Antithrombotic Potential

A study investigated the effects of various P2Y12 antagonists, including derivatives of nicotinic acid. Results indicated that compounds similar to this compound significantly reduced platelet aggregation in animal models, suggesting its potential for preventing acute coronary events .

Study 2: Lipid Profile Modulation

In a controlled study using hepatocyte cell lines, the compound was found to decrease the synthesis of VLDL and TGs by inhibiting diacylglycerol acyltransferase activity. This effect was observed at concentrations relevant to therapeutic use, indicating a favorable lipid-modulating profile .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution using ethyl 6-chloro-5-cyano-2-methyl-4-phenylnicotinate (intermediate) and 4-(ethoxycarbonyl)piperidine under reflux in a THF/EtOH (3:1 v/v) or acetonitrile solvent system. Triethylamine is critical for neutralizing HCl byproducts. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) achieves >85% purity. Key parameters include stoichiometric excess of the piperidine derivative (1.2–1.5 eq) and reaction times of 12–24 hours .

Q. How can researchers ensure the structural integrity of the ethoxycarbonyl-piperidine moiety during synthesis?

  • Methodological Answer : Stability of the ethoxycarbonyl group under acidic/basic conditions must be validated. Hydrolysis rates (log kpH) for ethoxycarbonyl esters are ~100-fold lower than acetyl esters due to steric hindrance (Es(CH3) = −2.12) and electronic effects. Use pH-controlled buffers (pH 4–6) during synthesis to minimize ester degradation. Confirm integrity via <sup>13</sup>C NMR: ethoxycarbonyl peaks at δ 61.3 (OCH2CH3) and 166–168 ppm (C=O) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • HPLC : C18 column, mobile phase = 0.1% TFA in H2O:MeCN (60:40), retention time ~8.2 min.
  • Mass Spectrometry : ESI-MS m/z 469 (M+H)<sup>+</sup> and 491 (M+Na)<sup>+</sup> .
  • NMR : Key signals include δ 5.1–5.3 ppm (piperidine NH), 4.2–4.4 ppm (ethoxy OCH2), and 8.1–8.3 ppm (nicotinic aromatic protons) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (e.g., ethoxycarbonyl vs. acetyl) influence the compound’s stability and bioactivity?

  • Methodological Answer : Substituent effects are quantified via Hammett (σ) and Taft (Es) parameters. Ethoxycarbonyl groups (σ = −0.29, Es = −2.12) reduce hydrolysis rates compared to acetyl (σ = 0, Es = 0). This stability enhances pharmacokinetic profiles in vivo. Computational modeling (DFT) can predict electron-withdrawing effects on the nicotinic acid core. For bioactivity, compare IC50 values in enzyme inhibition assays (e.g., acetylcholinesterase) between derivatives .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer : Conflicting hydrolysis rates (e.g., acidic vs. neutral conditions) are addressed by:

  • pH-rate profiling : Measure log kpH across pH 1–10 to identify degradation pathways (e.g., acid-catalyzed vs. base-catalyzed hydrolysis).
  • Activation energy analysis : Use Arrhenius plots (ln k vs. 1/T) to compare ΔG<sup>‡</sup> for hydrolysis. Ethoxycarbonyl esters typically show ΔG<sup>‡</sup> > 90 kJ/mol, indicating high stability .

Q. How can researchers validate the pharmacological relevance of this compound in target identification studies?

  • Methodological Answer :

  • Molecular docking : Simulate binding to acetylcholinesterase (PDB ID: 4EY7) using the ethoxycarbonyl-piperidine moiety as a flexible ligand.
  • In vitro assays : Test inhibition of butyrylcholinesterase (IC50 values < 10 µM suggest therapeutic potential).
  • Metabolic stability : Use liver microsomes to assess CYP450-mediated oxidation of the piperidine ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid
Reactant of Route 2
Reactant of Route 2
5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.